molecular formula C39H34NOP B14914091 (S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole

Cat. No.: B14914091
M. Wt: 563.7 g/mol
InChI Key: VKFBIHDRGMDGJS-PGUFJCEWSA-N
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Description

(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions.

    Attachment of the diphenylphosphanyl group: This is usually done through a phosphine coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole can undergo various types of reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various oxazole and dihydrooxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand. It coordinates with metal centers to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-BINAP: Another chiral ligand used in asymmetric synthesis.

    (S)-Phos: A phosphine ligand with similar applications.

Uniqueness

(S)-4-(tert-butyl)-2-((S)-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific steric and electronic properties, which enhance its effectiveness in certain catalytic reactions compared to other chiral ligands.

Properties

Molecular Formula

C39H34NOP

Molecular Weight

563.7 g/mol

IUPAC Name

[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1

InChI Key

VKFBIHDRGMDGJS-PGUFJCEWSA-N

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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